Methyl 4-(1,1-dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl)benzoate
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Overview
Description
Methyl 4-(1,1-dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl)benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are characterized by the presence of a benzoic acid moiety esterified with a methanol group. The compound is notable for its unique structure, which includes a thiophene ring with a sulfone group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,1-dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl)benzoate typically involves the esterification of 4-(1,1-dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl)benzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,1-dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, nitro derivatives, and halogenated compounds .
Scientific Research Applications
Methyl 4-(1,1-dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(1,1-dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl)benzoate exerts its effects involves interactions with various molecular targets. The sulfone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
- Methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
- 4-((1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)-2-methoxyphenyl 2-furoate
Uniqueness
Methyl 4-(1,1-dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl)benzoate is unique due to its thiophene ring with a sulfone group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
110396-61-7 |
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Molecular Formula |
C12H12O4S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
methyl 4-(1,1-dioxo-2,5-dihydrothiophen-3-yl)benzoate |
InChI |
InChI=1S/C12H12O4S/c1-16-12(13)10-4-2-9(3-5-10)11-6-7-17(14,15)8-11/h2-6H,7-8H2,1H3 |
InChI Key |
KRQUMNOYFBUVLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CCS(=O)(=O)C2 |
Origin of Product |
United States |
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